
6beta-Hydroxyprogesterone
Übersicht
Beschreibung
6β-Hydroxyprogesterone (CAS 604-19-3) is a hydroxylated metabolite of progesterone, characterized by a hydroxyl group at the 6β position of the steroid nucleus. Its molecular formula is C₂₁H₃₀O₃ (molecular weight: 330.46 g/mol), and it is widely used in biochemical research to study steroid metabolism, enzymatic modification, and receptor interactions . The 6β-hydroxylation significantly alters its physiological activity compared to progesterone, reducing its binding affinity for progesterone receptors while making it a critical probe for cytochrome P450 3A (CYP3A) enzyme activity, particularly CYP3A9 in rat brain tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6beta-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation processes. For example, certain strains of yeast, such as Yarrowia lipolytica, can be used to hydroxylate progesterone to produce this compound . These biotransformation processes are typically carried out in bioreactors under controlled conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6beta-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups at positions 3 and 20 can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Esterification can be achieved using carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 6-ketoprogesterone.
Reduction: Formation of 6beta-hydroxy-3,20-diol.
Substitution: Formation of this compound esters.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Research
Intermediate in Steroidal Synthesis
6beta-Hydroxyprogesterone serves as an important intermediate in the synthesis of various steroidal compounds. It is utilized in the production of derivatives that have therapeutic applications, including hormonal treatments and contraceptives. The compound's unique hydroxylation at the 6beta position allows for specific modifications that enhance the biological activity of synthesized steroids.
Chemical Reaction Pathways
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for developing new steroidal drugs:
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | KMnO4, CrO3 | 6-ketoprogesterone |
Reduction | NaBH4, LiAlH4 | 6beta-hydroxy-3,20-diol |
Substitution | Carboxylic acids, H2SO4 | Ester derivatives |
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Biological Applications
Biomarker for Enzyme Activity
In biological research, this compound is used as a biomarker for the activity of cytochrome P450 enzymes, particularly CYP3A4. Studies have demonstrated that different isoforms of cytochrome P450 exhibit varying rates of 6beta-hydroxylation of progesterone, which can be indicative of metabolic differences among species or individuals .
Case Study: Enzyme Activity Variability
Research comparing canine cytochromes P-450 3A12 and 3A26 revealed significant differences in their catalytic activities regarding this compound production. Through chimeric constructs and site-directed mutagenesis, specific amino acid residues were identified that influence this variability . This study underscores the importance of this compound in understanding enzyme specificity and activity.
Medical Research
Potential Therapeutic Uses
Ongoing research is investigating the potential therapeutic applications of this compound in hormone replacement therapy and its effects on various physiological processes. Its interaction with progesterone receptors may modulate hormonal balance and influence reproductive health .
Clinical Implications
The compound's role in clinical settings is also being explored. For instance, it could provide insights into conditions such as congenital adrenal hyperplasia (CAH), where hormone regulation is crucial . Understanding its metabolic pathways may lead to improved treatment strategies for patients with hormonal imbalances.
Industrial Applications
Production of Steroidal Drugs
Industrially, this compound is utilized in the synthesis of steroidal drugs. Its unique properties make it a valuable reference standard in analytical chemistry, aiding in the quality control and development of pharmaceutical products .
Wirkmechanismus
The mechanism of action of 6beta-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, modulating their activity and influencing various biological processes. The hydroxylation at the 6beta position may alter its binding affinity and activity compared to progesterone . Additionally, it may interact with other steroid hormone receptors and enzymes involved in steroid metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between 6β-hydroxyprogesterone and related compounds:
Biologische Aktivität
6beta-Hydroxyprogesterone is a significant metabolite of progesterone, primarily produced through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A9. This compound plays a crucial role in various biological processes, including reproductive health, metabolism, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by a hydroxyl group at the 6β position of the progesterone molecule.
- Biological Role : It serves as a biomarker for cytochrome P450 enzyme activity and is involved in the metabolism of steroid hormones.
This compound exerts its effects primarily through the following mechanisms:
- Hormonal Activity : Similar to progesterone, it binds to the progesterone receptor (PR), influencing gene expression related to reproductive processes such as endometrial preparation for implantation and maintenance of pregnancy.
- Enzymatic Pathways : The compound's synthesis involves cytochrome P450 enzymes which facilitate its conversion from progesterone. Specifically, CYP3A4 and CYP3A9 are known to catalyze this reaction, with variations in activity observed across species .
Property | Description |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 330.47 g/mol |
Classification | Steroid hormone metabolite |
Solubility | Soluble in organic solvents; limited solubility in water |
Biological Functions
-
Reproductive Health :
- Plays a vital role in the menstrual cycle and pregnancy maintenance.
- Acts as a progestin in hormone replacement therapies and fertility treatments.
- Metabolic Pathways :
- Clinical Implications :
Efficacy in Preventing Preterm Birth
A significant study involving over 1,700 pregnant women assessed the effectiveness of hydroxyprogesterone caproate (17-OHPC), a related compound, in preventing premature births. The findings indicated that 17-OHPC was no more effective than placebo, raising concerns about its clinical use .
Cytochrome P450 Activity Variability
Research has demonstrated that different isoforms of cytochrome P450 exhibit variability in their ability to produce this compound. For instance, studies comparing canine cytochromes P-450 3A12 and 3A26 revealed that specific amino acid residues influence the catalytic efficiency of these enzymes.
Future Directions in Research
Ongoing research is focusing on:
- Therapeutic Applications : Investigating the potential roles of this compound in various hormonal therapies.
- Safety Profiles : Evaluating long-term exposure effects and potential risks associated with hydroxyprogesterone compounds used in clinical settings.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 6β-Hydroxyprogesterone in biological matrices, and how do they address matrix interference?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. To minimize matrix effects, use deuterated internal standards (e.g., Medroxyprogesterone Acetate-d3) for isotopic dilution . Validate assays per FDA guidelines, including tests for precision (CV <15%), recovery (>80%), and linearity (R² >0.99) over physiological ranges (e.g., 0.1–50 ng/mL) .
Q. How do researchers design in vitro studies to differentiate 6β-Hydroxyprogesterone’s activity from other progesterone metabolites?
- Methodological Answer : Use receptor-specific assays, such as competitive binding studies with recombinant human progesterone receptors (PR-A/PR-B). Include controls with 17α-Hydroxyprogesterone and progesterone to assess cross-reactivity. Measure downstream biomarkers (e.g., alkaline phosphatase in breast cancer cells) to confirm functional activity .
Q. What sampling strategies are optimal for longitudinal studies on 6β-Hydroxyprogesterone’s metabolic stability?
- Methodological Answer : Stratified random sampling ensures representation across key variables (e.g., age, hormonal status). For pharmacokinetic studies, collect serial blood samples at 0, 2, 6, 12, and 24 hours post-administration. Stabilize samples with EDTA and protease inhibitors to prevent degradation .
Advanced Research Questions
Q. How can contradictory findings about 6β-Hydroxyprogesterone’s role in preterm birth prevention be resolved?
- Methodological Answer : Conduct a meta-analysis with stringent inclusion criteria (e.g., RCTs using standardized dosing). Assess heterogeneity via I² statistics and subgroup analyses (e.g., gestational age, maternal BMI). Validate findings using preclinical models (e.g., murine pregnancy assays) to isolate confounding factors like estrogen interplay .
Q. What experimental frameworks address the compound’s dual agonistic/antagonistic effects on glucocorticoid receptors (GR)?
- Methodological Answer : Use GR knockout cell lines paired with luciferase reporter assays. Compare 6β-Hydroxyprogesterone’s transactivation profiles against dexamethasone (GR agonist) and mifepristone (GR antagonist). Perform molecular docking simulations to identify binding domain interactions .
Q. How should researchers mitigate validity threats in observational studies linking 6β-Hydroxyprogesterone to oncogenic risk?
- Methodological Answer : Control for confounding variables (e.g., estrogen levels, BRCA mutations) via multivariable regression. Use propensity score matching to balance cohorts. Validate endpoints with histopathological reviews blinded to exposure status .
Q. What strategies improve reproducibility in synthesizing 6β-Hydroxyprogesterone derivatives for structure-activity studies?
- Methodological Answer : Document synthetic routes in compliance with Journal of Organic Chemistry guidelines (e.g., full NMR spectra, HPLC purity >95%) . Share raw data via repositories like Zenodo and provide stepwise protocols for hydroxylation reactions to ensure replicability .
Q. Ethical and Translational Considerations
Q. What ethical frameworks govern clinical trials testing 6β-Hydroxyprogesterone in vulnerable populations (e.g., pregnant individuals)?
- Methodological Answer : Adhere to Declaration of Helsinki principles, ensuring informed consent emphasizes risks of teratogenicity. Establish independent Data Safety Monitoring Boards (DSMBs) for interim analyses. Publish trial protocols prospectively on ClinicalTrials.gov to reduce reporting bias .
Q. How can translational studies bridge gaps between 6β-Hydroxyprogesterone’s in vitro potency and in vivo efficacy?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with microdialysis in target organs (e.g., endometrium). Corrogate findings with transcriptomic data (RNA-seq) to identify resistance mechanisms .
Q. Data Integrity and Reporting
Q. What are the best practices for disclosing null or negative results in 6β-Hydroxyprogesterone research?
- Methodological Answer : Follow CONSORT or STROBE guidelines for transparent reporting. Archive raw datasets (e.g., ELISA plate reads, chromatograms) in FAIR-aligned repositories. Discuss limitations in the context of statistical power (e.g., post-hoc power analysis) to guide future studies .
Q. How should researchers address batch variability in 6β-Hydroxyprogesterone reference standards?
- Methodological Answer : Source certified reference materials (CRMs) from accredited suppliers (e.g., NIST). Perform batch-to-batch validation via differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS). Report lot numbers and purity certificates in supplementary materials .
Q. Interdisciplinary Approaches
Q. What computational tools predict 6β-Hydroxyprogesterone’s interactions with non-classical targets (e.g., membrane-associated progesterone receptors)?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor binding kinetics. Validate predictions with surface plasmon resonance (SPR) assays measuring association/dissociation rates (ka/kd). Cross-reference with transcriptomic databases (e.g., GEO) to identify co-regulated pathways .
Eigenschaften
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-CXICGXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975802 | |
Record name | 6-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-19-3 | |
Record name | 6β-Hydroxyprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregn-4-ene-3,20-dione, 6-beta-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.